molecular formula C9H7NO B015419 1H-indole-6-carbaldehyde CAS No. 1196-70-9

1H-indole-6-carbaldehyde

Cat. No. B015419
CAS RN: 1196-70-9
M. Wt: 145.16 g/mol
InChI Key: VSPBWOAEHQDXRD-UHFFFAOYSA-N
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Patent
US04894386

Procedure details

Manganese dioxide (240 g) was added to a mechanically stirred solution of 6-hydroxymethylindole (40.7 g) in methylene chloride (1.6 liter). The mixture was stirred for 18 hr, filtered through a pad of diatomaceous earth, the filter cake washed with methylene chloride and chloroform, and the filtrate evaporated to give 6-formylindole (30.55 g) as a yellow solid. The filter cake was washed with tetrahydrofuran and the washings evaporated to give a further crop of 6-formylindole (2.35 g, 82% combined yield); partial NMR (250 MHz, DMSO-d6): 6.58(m, 1H, H3 -indole), 10.00(s, 1H, CHO), 11.71(br s, 1H, NH).
Quantity
40.7 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
240 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[CH:8][NH:9]2)=[CH:5][CH:4]=1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH:2]([C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[CH:8][NH:9]2)=[CH:5][CH:4]=1)=[O:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
40.7 g
Type
reactant
Smiles
OCC1=CC=C2C=CNC2=C1
Name
Quantity
1.6 L
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
240 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of diatomaceous earth
WASH
Type
WASH
Details
the filter cake washed with methylene chloride and chloroform
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(=O)C1=CC=C2C=CNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30.55 g
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.